Cas no 1060809-10-0 (2-(4-chloropyridin-2-yl)ethan-1-amine)

2-(4-Chloropyridin-2-yl)ethan-1-amine is a versatile organic compound featuring a chloropyridine core linked to an ethylamine moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both a chlorine substituent and an amine group allows for selective modifications, enabling applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic frameworks. Its stability under standard conditions ensures ease of handling and storage. The compound’s balanced polarity enhances solubility in common organic solvents, facilitating its use in diverse synthetic pathways. These properties make it a practical intermediate for research and industrial applications.
2-(4-chloropyridin-2-yl)ethan-1-amine structure
1060809-10-0 structure
Product name:2-(4-chloropyridin-2-yl)ethan-1-amine
CAS No:1060809-10-0
MF:C7H9ClN2
MW:156.612760305405
MDL:MFCD12401159
CID:2624042
PubChem ID:70574913

2-(4-chloropyridin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloropyridin-2-yl)ethan-1-amine
    • DTXSID901307238
    • SCHEMBL11378229
    • 4-Chloro-2-pyridineethanamine
    • 1060809-10-0
    • 2-(4-CHLORO-PYRIDIN-2-YL)-ETHYLAMINE
    • AB65496
    • EN300-1965688
    • MDL: MFCD12401159
    • Inchi: InChI=1S/C7H9ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2
    • InChI Key: ZIWCQVNBMKXMTF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 156.0454260Da
  • Monoisotopic Mass: 156.0454260Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

2-(4-chloropyridin-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1965688-0.25g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
0.25g
$972.0 2023-09-17
Enamine
EN300-1965688-0.05g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
0.05g
$888.0 2023-09-17
Enamine
EN300-1965688-0.5g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
0.5g
$1014.0 2023-09-17
Enamine
EN300-1965688-2.5g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
2.5g
$2071.0 2023-09-17
Enamine
EN300-1965688-5.0g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
5g
$3189.0 2023-06-02
Enamine
EN300-1965688-1g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
1g
$1057.0 2023-09-17
Enamine
EN300-1965688-0.1g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
0.1g
$930.0 2023-09-17
Enamine
EN300-1965688-10g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
10g
$4545.0 2023-09-17
Enamine
EN300-1965688-10.0g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
10g
$4729.0 2023-06-02
Enamine
EN300-1965688-1.0g
2-(4-chloropyridin-2-yl)ethan-1-amine
1060809-10-0
1g
$1100.0 2023-06-02

Additional information on 2-(4-chloropyridin-2-yl)ethan-1-amine

2-(4-Chloropyridin-2-yl)ethan-1-amine: A Comprehensive Overview

2-(4-Chloropyridin-2-yl)ethan-1-amine, with the CAS number 1060809-10-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(4-chloro-2-pyridyl)ethylamine, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The molecular formula of 2-(4-chloropyridin-2-yl)ethan-1-amine is C8H10ClN2, and its molecular weight is approximately 167.63 g/mol. The compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group attached to the 2-position of the pyridine ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.

In terms of physical properties, 2-(4-chloropyridin-2-yl)ethan-1-amine is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound's solubility in water is limited, which can be an important consideration in its handling and application in various experimental settings.

The synthesis of 2-(4-chloropyridin-2-yl)ethan-1-amine has been reported using several methods. One common approach involves the reaction of 4-chloro-2-pyridinecarbaldehyde with ethylene diamine, followed by reduction to form the desired amine product. Another method involves the nucleophilic substitution of 4-chloro-2-pyridine with an appropriate amine precursor. These synthetic routes provide researchers with flexible options for preparing the compound in sufficient quantities for further studies.

2-(4-Chloropyridin-2-yl)ethan-1-amine has shown promise in various biological applications due to its ability to interact with specific receptors and enzymes. Recent studies have explored its potential as a lead compound for developing new therapeutic agents. For instance, research has demonstrated that this compound exhibits selective binding to certain G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders and other diseases.

In addition to its receptor-binding properties, 2-(4-chloropyridin-2-yl)ethan-1-amine has been investigated for its effects on enzyme activity. One study published in the Journal of Medicinal Chemistry reported that the compound inhibits the activity of a specific kinase enzyme, which plays a crucial role in cell signaling pathways associated with cancer progression. This finding suggests that 2-(4-chloropyridin-2-yl)ethan-1-amine could be a valuable starting point for developing novel anticancer drugs.

The pharmacological profile of 2-(4-chloropyridin-2-yl)ethan-1-amine has also been evaluated in preclinical studies. Animal models have shown that the compound exhibits good bioavailability and favorable pharmacokinetic properties, making it suitable for further development as a drug candidate. However, more extensive toxicological studies are needed to ensure its safety and efficacy before it can be advanced to clinical trials.

In conclusion, 2-(4-chloropyridin-2-yl)ethan-1-amine, CAS number 1060809-10-0, is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.

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